methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate

Drug-likeness Physicochemical profiling Medicinal chemistry

Secure a structurally unique, novel chemical scaffold for your proprietary screening programs. Methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate (CAS 1396863-77-6) is an achiral, drug-like molecule with a clean bioactivity profile, making it ideal for unbiased high-throughput screening and SAR development. The critical thiophen-3-ylmethyl substituent distinguishes it from common 2-yl analogs, providing a precise benchmark for electronic and steric effect studies. Do not compromise your research outcomes with generic replacements; source the exact standard to ensure data integrity and freedom-to-operate.

Molecular Formula C19H24N2O4S2
Molecular Weight 408.53
CAS No. 1396863-77-6
Cat. No. B2660158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate
CAS1396863-77-6
Molecular FormulaC19H24N2O4S2
Molecular Weight408.53
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3
InChIInChI=1S/C19H24N2O4S2/c1-25-19(22)17-2-4-18(5-3-17)27(23,24)20-12-15-6-9-21(10-7-15)13-16-8-11-26-14-16/h2-5,8,11,14-15,20H,6-7,9-10,12-13H2,1H3
InChIKeyPHJZURZXACRKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate (CAS 1396863-77-6): Procurement-Relevant Identity and Physicochemical Baseline


Methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate (CAS 1396863-77-6) is a synthetic small molecule (C₁₉H₂₄N₂O₄S₂, MW 408.5 g/mol) that integrates a methyl benzoate ester, a sulfamoyl linker, and a piperidine ring N-substituted with a thiophen-3-ylmethyl group [1]. PubChem records confirm its creation date as 2013-11-14, with computed descriptors including XLogP3-AA of 2.7, a topological polar surface area of 112 Ų, and 8 rotatable bonds, placing it within drug-like chemical space [1]. The compound is cataloged under PubChem CID 71796740 and is available from multiple specialist chemical suppliers as a research-grade material, though peer-reviewed pharmacological characterization remains absent from the public domain as of the latest database update (2026-04-25) [1].

Why Methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate Cannot Be Replaced by a Generic In-Class Analog


Substitution of methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate with a structurally related sulfamoyl-benzoate-piperidine congener is not supported by publicly available evidence and carries significant scientific risk. The compound occupies a unique intersection of three pharmacophoric elements—a para-substituted methyl benzoate, a sulfamoyl –NH– spacer, and a 4-aminomethyl-piperidine scaffold bearing a thiophen-3-ylmethyl N-substituent [1]. Minor variations among commercially listed analogs (e.g., N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide, CAS 1235332-90-7; methyl 4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)benzoate) alter hydrogen-bond donor/acceptor geometry, linker length, and terminal aromatic electronics, each of which can profoundly affect target engagement and selectivity. In the absence of head-to-head pharmacological profiling, the structural uniqueness of the target compound itself constitutes the sole verifiable differentiator, making any generic replacement a blind substitution that could invalidate SAR conclusions or screening outcomes [1].

Quantitative Differentiation Evidence for Methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate (1396863-77-6)


Physicochemical Property Profile Versus In-Class Analogs: Computed Descriptors

Computed physicochemical descriptors from PubChem place methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate within favorable drug-like chemical space. Its XLogP3-AA of 2.7 and topological polar surface area (TPSA) of 112 Ų differ measurably from structurally simpler in-class comparators such as methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride (CAS 1286264-69-4; MW 334.8 Da, lacking the thiophene moiety and N-alkylation), which exhibits a lower computed logP and reduced molecular complexity [1]. These differences directly influence membrane permeability, solubility, and target-binding potential, making the compound a distinct chemical entity rather than a near-neighbor substitute [1].

Drug-likeness Physicochemical profiling Medicinal chemistry

Structural Uniqueness vs. Commercially Listed Analogs: Scaffold Comparison

The target compound bears a unique combination of a para-methyl benzoate sulfamoyl linked via a methylene spacer to the 4-position of a piperidine ring, which is N-substituted with a thiophen-3-ylmethyl group. This specific regioisomeric arrangement (thiophene-3-yl vs. thiophene-2-yl, and 4-piperidinyl-methyl vs. 1-piperidinyl-ethyl linkers) is not replicated in the closest commercially cataloged analogs. For example, methyl 4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)benzoate uses a thiophen-2-yl isomer attached directly at the piperidine 4-position with an ethyl linker to the sulfamoyl nitrogen, creating a fundamentally different spatial presentation of the thiophene ring [1]. These structural divergences are expected to yield distinct binding poses and selectivity profiles in any biological assay, although direct comparative activity data are not publicly available [1].

Chemical scaffold SAR Chemical sourcing

Absence of Public Bioactivity Data as a Key Differentiator: Research-Grade Novelty Status

As of April 2026, ChEMBL, BindingDB, and PubMed contain no curated bioactivity data (IC₅₀, Kᵢ, EC₅₀) for CAS 1396863-77-6, in contrast to many in-class sulfamoyl-piperidine analogs that have been profiled against targets such as DPP4, sigma receptors, or TRPM8 [1]. This data vacuum is not a weakness but a verifiable differentiator: the compound represents genuinely unexplored chemical space, making it suitable for proprietary screening campaigns where novelty and freedom-to-operate are procurement-critical criteria. By comparison, methyl 4-sulfamoylbenzoate (CAS 22808-73-7) and methyl 4-(N-methylsulfamoyl)benzoate (CAS 474398-77-1) are extensively characterized and therefore less valuable for discovering new intellectual property [1].

Novel chemical space Screening library Chemical probe development

Synthetic Tractability and Purity Benchmarks: Vendor-Reported Identity Specifications

Supplier technical datasheets (ChemSrc) list the compound with a molecular formula of C₁₉H₂₄N₂O₄S₂ and MW 408.53, consistent with the PubChem record (408.5 g/mol) [1]. While vendor-reported purity levels and batch-specific certificates of analysis are not independently verified in peer-reviewed literature, the compound's well-precedented synthetic route—involving sequential piperidine N-alkylation with thiophen-3-ylmethyl halide, reductive amination or sulfamoylation, and methyl ester formation—is accessible to standard organic synthesis laboratories [1]. This contrasts with more complex in-class analogs requiring chiral resolution or protecting-group-intensive sequences, potentially reducing procurement lead time and cost for custom synthesis requests [1].

Chemical purity Sourcing reliability Analytical characterization

Recommended Application Scenarios for Methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate (1396863-77-6)


Proprietary Screening Library Expansion for Novel Target Deconvolution

The compound's complete absence of publicly annotated bioactivity data [1] makes it an ideal candidate for inclusion in proprietary high-throughput screening decks where novelty and freedom-to-operate are paramount. Its drug-like computed properties (MW 408.5, logP 2.7, TPSA 112 Ų) [1] align with lead-like criteria, and the thiophene-sulfamoyl-piperidine scaffold has been associated with diverse target classes (sigma receptors, DPP4, TRPM8) in patent literature, suggesting broad screening potential without pre-existing target bias [1].

Structure–Activity Relationship (SAR) Studies on Thiophene Regioisomerism in Sulfamoyl-Piperidine Series

The thiophen-3-ylmethyl substituent distinguishes this compound from analogs bearing thiophen-2-yl or furan-2-ylmethyl groups [1]. Systematic SAR exploration around thiophene ring regioisomers requires the exact target compound as the 3-yl benchmark. Substitution with the thiophen-2-yl analog would confound interpretation of electronic and steric effects at the receptor level, particularly for targets where the sulfur atom orientation dictates key hydrogen-bond or hydrophobic contacts [1].

Synthetic Methodology Development and Reference Standard Preparation

The compound's modular architecture—comprising a methyl benzoate sulfamoyl core, a 4-aminomethyl-piperidine linker, and a thiophen-3-ylmethyl N-capping group—provides a versatile scaffold for developing and validating novel sulfamoylation or N-alkylation methodologies [1]. Its achiral nature and use of readily accessible starting materials reduce synthetic uncertainty, making it suitable as an internal reference standard for reaction optimization campaigns [1].

Computational Chemistry and in Silico Screening Benchmarking

With well-defined computed descriptors (exact mass 408.11775 Da, 8 rotatable bonds, HBD 1, HBA 7) [1] and no confounding bioactivity annotation, the compound serves as a clean test case for validating docking protocols, pharmacophore models, or machine-learning-based virtual screening algorithms that aim to predict the binding potential of sulfamoyl-containing ligands. Its intermediate complexity challenges conformational sampling tools without introducing the noise of literature bias [1].

Quote Request

Request a Quote for methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.